molecular formula C25H28N2O2 B2762668 (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one CAS No. 556020-65-6

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2762668
CAS No.: 556020-65-6
M. Wt: 388.511
InChI Key: IKTNUUFNNFYTJG-RMKNXTFCSA-N
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Description

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic small molecule featuring a coumarin scaffold linked to a cinnamyl-substituted piperazine moiety. This structural motif is of significant interest in medicinal chemistry and biochemical research, particularly in the development of probes targeting enzymatic activity. Compounds within this coumarin-piperazine chemical space have demonstrated relevance as potential inhibitors for flavin-containing enzymes, including monoamine oxidases (MAOs) . The specific substitution pattern with 7,8-dimethyl and cinnamyl groups is designed to optimize molecular recognition and binding interactions within enzyme active sites, potentially enhancing selectivity and potency. Researchers can employ this compound as a chemical tool for neuroscience research, enzyme inhibition studies, and structure-activity relationship (SAR) investigations to guide the rational design of new therapeutic candidates. The product is provided as a solid with characterized structure and purity. It is intended For Research Use Only and is not approved for use in humans, as a drug, or for any other clinical applications. Researchers should consult the product's Certificate of Analysis for detailed specifications and handling instructions.

Properties

IUPAC Name

7,8-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-19-10-11-23-22(17-24(28)29-25(23)20(19)2)18-27-15-13-26(14-16-27)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTNUUFNNFYTJG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, noted for its diverse biological activities. Coumarins are known for their potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H24N2O2
  • Molecular Weight : 336.42 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Coumarins generally exert their effects through:

  • Enzyme Inhibition : Many coumarin derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. For instance, compounds similar to this structure have shown significant AChE inhibitory activity with IC50 values in the low micromolar range .
  • Antioxidant Activity : The presence of hydroxyl groups in coumarins contributes to their antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Antimicrobial Properties : Research indicates that coumarin derivatives exhibit antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of coumarin derivatives:

  • A study demonstrated that a related coumarin compound exhibited cytotoxic effects against human liver carcinoma cells (HEPG2) with an IC50 value of 2.7 µM . This suggests that this compound may also possess similar properties.

Antioxidant Activity

The antioxidant capacity of coumarins has been extensively documented:

CompoundAntioxidant Activity (IC50)
Coumarin A15 µM
Coumarin B12 µM
This compoundTBD

This table summarizes findings from various studies on the antioxidant activities of different coumarins, indicating the need for further research on the specific compound .

Antimicrobial Activity

The antimicrobial effectiveness of coumarins has been evaluated against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results underscore the potential of this compound as a candidate for further development in antimicrobial therapies .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential:

  • Absorption : The lipophilic nature of this compound suggests good membrane permeability.
  • Distribution : Studies indicate that coumarins distribute well in tissues due to their low molecular weight.
  • Metabolism : The metabolic pathways remain under investigation but are expected to involve cytochrome P450 enzymes.
  • Excretion : Renal excretion is likely due to the polar metabolites formed after metabolism.

Scientific Research Applications

Biological Activities

The compound is primarily noted for its antitumor and antifungal properties. Research indicates that derivatives of chromenes can inhibit key enzymes involved in cancer cell proliferation and fungal growth.

Antitumor Activity

Several studies have demonstrated that chromene derivatives can inhibit topoisomerases—enzymes crucial for DNA replication in cancer cells. For instance, a study highlighted the synthesis of novel 2-amino-3-cyano-4H-chromenes with promising anticancer activity against various cancer cell lines . The mechanism involves the disruption of DNA replication, leading to apoptosis in cancer cells.

Antifungal Activity

Chromene compounds have also shown efficacy against fungal pathogens by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes. In vitro tests have confirmed the antifungal potency of these compounds, making them candidates for developing new antifungal agents .

Multi-component Reactions

A notable method involves the three-component synthesis approach where different reactants are combined to yield the target compound efficiently. This method not only simplifies the synthesis process but also enhances yield and purity .

Case Study 1: Anticancer Properties

In a study published in Pharmacological Reports, researchers synthesized a series of chromene derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the chromene structure significantly enhanced cytotoxicity against breast and colon cancer cells, with some compounds exhibiting IC50 values in the low micromolar range .

Case Study 2: Antifungal Efficacy

A separate investigation focused on the antifungal properties of chromene derivatives against Candida albicans. The study reported that certain derivatives exhibited strong inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antifungal agents . This positions (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one as a promising candidate for further development.

Comparison with Similar Compounds

Compound 2l: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone

  • Core Structure: Combines a quinoline scaffold (7-chloroquinolin-4-yl) with a piperazine linked to a difluorocyclohexyl group.
  • Key Differences: Unlike the target compound, 2l lacks a coumarin core and instead features a quinoline moiety, which is associated with antimalarial activity. The piperazine substituent (difluorocyclohexyl vs. cinnamyl) reduces aromaticity and may alter receptor binding kinetics.
  • Bioactivity : Primarily explored for antiparasitic applications .

Compound 1-BODIPY: BODIPY-fluorophore conjugate of (2E,2Z)-3-allyl-4-[((E)-4-cinnamylpiperazin-1-yl)carbonyl]-2-[2-((E)-3-(furan-2-yl)propenylidene)hydrazono]-2,3-dihydrothiazole

  • Core Structure : A thiazole-based compound with a cinnamylpiperazine group, conjugated to a fluorescent BODIPY probe.
  • Key Differences : Replaces the coumarin core with a thiazole ring, which is critical for its role as a tracer in Chagas disease studies. The cinnamylpiperazine group enhances biodistribution tracking in vivo .

Coumarin Derivatives with Antiadipogenesis Activity

Compound 5: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

  • Core Structure : A simpler coumarin with hydroxyl and methyl substituents at positions 7 and 6.
  • Key Differences : Lacks the piperazine-cinnamyl moiety, resulting in reduced molecular weight and polarity.

Compound 14: 2-Oxo-2H-chromen-3-carboxamide

  • Core Structure : Features a carboxamide group at position 3, altering electronic distribution.
  • However, absence of the cinnamylpiperazine group limits its pharmacokinetic profile .

Piperazine-Modified Coumarins

Compound 3: 7-Hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

  • Core Structure : Coumarin with a methylpiperazine substituent at position 7.
  • Synthesized via Mannich reaction, similar to the target compound .

Compound from : 4-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thiomethyl)-7,8-dimethyl-2H-chromen-2-one

  • Core Structure : Coumarin with a triazole-thiophene substituent.
  • Studied via DFT for electronic properties .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Coumarin 7,8-dimethyl; cinnamylpiperazine Under investigation (potential therapeutic)
2l Quinoline 7-Chloro; difluorocyclohexylpiperazine Antiparasitic
Compound 5 Coumarin 7-Hydroxy; 4,8-dimethyl Antiadipogenesis (IC₅₀ = 26.46 µM)
Compound 3 Coumarin 7-Hydroxy; 4-methylpiperazine Synthetic intermediate
1-BODIPY Thiazole Cinnamylpiperazine; BODIPY Biodistribution tracer (Chagas)
Compound Coumarin Triazole-thiophene Corrosion inhibition; DFT study

Q & A

Q. What are the recommended synthetic routes for (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine derivatives and chromen-2-one precursors. Key steps include:
  • Alkylation : Reacting 4-chloromethyl-7,8-dimethyl-2H-chromen-2-one with 4-cinnamylpiperazine under basic conditions (e.g., K₂CO₃) in anhydrous DMF .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
  • Characterization : Validate via LC-MS (ESI+; expected [M+H]⁺ ~434) and ¹H/¹³C NMR (e.g., δ ~6.5 ppm for cinnamyl doublet, δ ~2.3 ppm for methyl groups) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement and WinGX for data processing. Key parameters include R-factor (<5%) and anisotropic displacement ellipsoids for piperazine and chromen-2-one moieties .
  • Spectroscopy : ¹H NMR (DMSO-d₆) to confirm E-configuration of the cinnamyl group (J = 16 Hz for trans coupling). FT-IR for carbonyl (C=O stretch ~1700 cm⁻¹) and C-N (1250 cm⁻¹) bonds .

Q. How is the pharmacological activity of this compound typically screened in vitro?

  • Methodological Answer :
  • Anti-Adipogenesis Assay : Use 3T3-L1 preadipocytes treated with the compound (10–100 µM) and measure lipid accumulation via Oil Red O staining. Compare IC₅₀ values to reference coumarins (e.g., 7,8-dihydroxy-4-methyl-2H-chromen-2-one, IC₅₀ ~26 µM) .
  • Biodistribution Studies : For in vivo tracking, synthesize a BODIPY-fluorophore conjugate (λₑₓ/ₑₘ = 500/510 nm) and evaluate organ-specific accumulation in murine models via fluorescence microscopy .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., hydrogen bonding patterns) be resolved?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For example, N-H···O=C interactions in the piperazine-chromen-2-one interface may form C(4) or R₂²(8) motifs .
  • Refinement Software : Use SHELXL’s TWIN/BASF commands for twinned crystals or disorder modeling. Validate with residual density maps (<0.3 eÅ⁻³) .

Q. What computational approaches predict electronic properties and reactivity?

  • Methodological Answer :
  • DFT/HF Modeling : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for chromen-2-one derivatives) to assess electrophilic/nucleophilic sites. Use Cclib for post-processing .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, water) using GROMACS. Analyze RMSD (<2 Å) to confirm stability of the cinnamyl-piperazine linkage .

Q. How do structural modifications (e.g., methyl vs. phenyl substitutions) affect bioactivity?

  • Methodological Answer :
  • SAR Analysis : Compare IC₅₀ values of analogues (e.g., 7-hydroxy-4,8-dimethyl-2H-chromen-2-one vs. 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one). Methyl groups enhance lipophilicity (logP +0.5), while acetyl groups reduce metabolic clearance .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PPARγ for anti-adipogenesis). Prioritize compounds with ΔG < -8 kcal/mol .

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